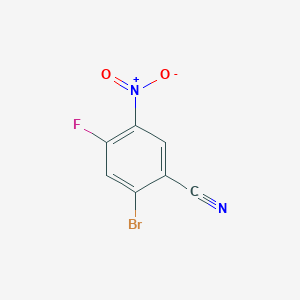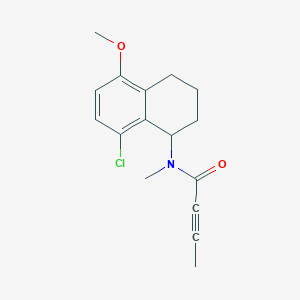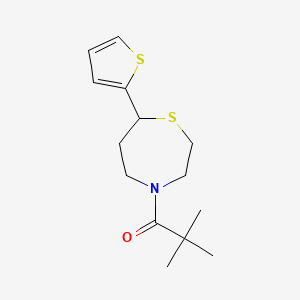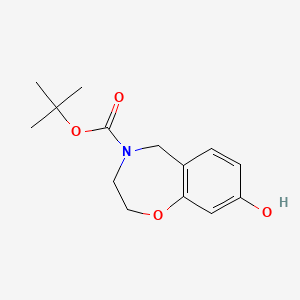
2-Bromo-4-fluoro-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-5-nitrobenzonitrile is a benzene derivative with a bromine, a fluorine, a nitrile, and a nitro electron withdrawing groups . It is a triple-substituted compound that can be used as an ideal scaffold for molecular design . Each substituent has different reactivities, thus no protective group is required .
Synthesis Analysis
The synthesis of 2-Bromo-4-fluoro-5-nitrobenzonitrile can be achieved through various methods. One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride . The reaction proceeds through the electrophilic substitution of bromine on the benzene ring, followed by the substitution of the fluorine atom with a bromine atom .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-fluoro-5-nitrobenzonitrile consists of a benzene ring with a bromine, a fluorine, a nitrile, and a nitro group attached to it . Each of these substituents has different reactivities, making this compound an ideal scaffold for molecular design .Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-4-fluoro-5-nitrobenzonitrile are primarily based on the reactivities of its substituents. For instance, the bromine atom can be replaced by other groups through nucleophilic substitution reactions . Additionally, the nitro group can be reduced to an amine, providing another avenue for further functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-fluoro-5-nitrobenzonitrile are influenced by its molecular structure. It has a molecular weight of 245.01 g/mol . Its exact mass and monoisotopic mass are 243.92837 g/mol . It has a topological polar surface area of 69.6 Ų . It has zero hydrogen bond donors and four hydrogen bond acceptors .Scientific Research Applications
Chemical Synthesis and Reactions
2-Bromo-4-fluoro-5-nitrobenzonitrile serves as a key intermediate in the synthesis of various organic compounds due to its reactive functional groups. For example, its transformation through reactions with amines, amino acids, and NH-heteroaromatic compounds has been explored to produce a range of N-(2-cyano-4-nitrophenyl) derivatives. These reactions offer insights into the structural influence of the nitro group on the aromatic nucleus and its impact on the magnetic resonance spectra of the resulting compounds (Wilshire, 1967).
Herbicide Resistance
In agricultural research, the specific nitrilase enzyme from Klebsiella ozaenae, which converts bromoxynil to its non-toxic metabolite, has been used to confer herbicide resistance to plants. This genetic modification showcases a practical application of similar nitrile compounds in developing crops resistant to specific herbicides, illustrating an innovative approach to pest management (Stalker, Mcbride, & Malyj, 1988).
Environmental Degradation
The environmental degradation of halogenated aromatic nitriles like bromoxynil has been studied under various conditions, including anaerobic processes. Research shows that compounds similar to 2-Bromo-4-fluoro-5-nitrobenzonitrile can be biodegraded under methanogenic, sulfidogenic, and Fe(III)-reducing conditions. This suggests potential pathways for the environmental detoxification of these chemicals, highlighting their biodegradability and the role of microbial communities in their breakdown (Knight, Berman, & Häggblom, 2003).
Catalytic Applications
The catalytic efficiency of certain compounds in chemical reactions, such as the fixation of carbon dioxide with 2-aminobenzonitriles to produce quinazoline-2,4(1H,3H)-diones, has been studied. This research demonstrates the utility of bromo-fluoro-nitrobenzonitriles in facilitating carbon dioxide capture and utilization, presenting a method to transform CO2 into valuable organic products (Kimura, Sunaba, Kamata, & Mizuno, 2012).
Analytical and Structural Chemistry
Analytical studies on similar compounds provide insights into their structural and electronic properties. Understanding the energetic, structural, and electronic parameters of these compounds aids in the development of new materials and the optimization of chemical processes, emphasizing the importance of such compounds in the broader context of chemical research (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-nitrobenzonitrile is primarily based on its reactivity as an electrophile. The bromine atom is susceptible to nucleophilic attack, allowing for substitution reactions. Similarly, the nitro group can be reduced to an amine, which can then participate in a variety of reactions .
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-fluoro-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFN2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKIJOKGRTZMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2673629.png)
![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2673630.png)



![[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide](/img/no-structure.png)
![2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2673642.png)




